molecular formula C8H15N3 B1340169 3,5-bis(propan-2-yl)-4H-1,2,4-triazole CAS No. 204714-20-5

3,5-bis(propan-2-yl)-4H-1,2,4-triazole

Cat. No.: B1340169
CAS No.: 204714-20-5
M. Wt: 153.22 g/mol
InChI Key: GBXKHQMLNCTDEG-UHFFFAOYSA-N
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Description

3,5-bis(propan-2-yl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Triazole Derivatives: A Broad Spectrum of Biological Activities

Triazoles, including "3,5-bis(propan-2-yl)-4H-1,2,4-triazole", exhibit a wide range of biological activities due to their structural versatility. They are of significant interest in the development of new drugs with diverse biological functions. Research has highlighted their potential in anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral therapies, as well as treatments for several neglected diseases. The exploration of novel triazoles is ongoing, with a focus on sustainable and energy-efficient synthesis methods, addressing new diseases, and combating antibiotic-resistant bacteria (Ferreira et al., 2013).

Advances in Triazole Synthesis

Eco-friendly procedures for synthesizing triazoles, including "this compound", have gained attention. Recent methods employ microwave irradiation and focus on minimizing environmental impact through the use of easily recoverable catalysts and green chemistry principles. These advances allow for shorter reaction times, higher yields, and application in drug development and other industries (de Souza et al., 2019).

Proton-Conducting Polymeric Membranes

1,2,4-Triazoles, such as "this compound", are promising for developing proton-conducting membranes in fuel cells. These membranes enhance electrolyte membrane characteristics, offering high thermal stability, electrochemical stability, mechanical strength, and significant ionic conductivity under anhydrous conditions at elevated temperatures. The incorporation of 1,2,4-triazole derivatives into polymer matrices addresses the need for efficient and durable materials in energy technologies (Prozorova & Pozdnyakov, 2023).

Antimicrobial and Antifungal Applications

1,2,4-Triazole derivatives have demonstrated significant antimicrobial and antifungal activities. Research into new 1,2,4-triazoles has revealed their potential against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. These findings support the continued investigation of triazole derivatives for use in new antimicrobial and antifungal agents (Ohloblina, 2022).

Corrosion Inhibition

1,2,3-Triazole derivatives are effective corrosion inhibitors for metals and their alloys. The regioselective synthesis of these compounds through copper-catalyzed azide-alkyne cycloaddition reactions has been highlighted for its simplicity and environmental friendliness. These derivatives exhibit good efficiency in protecting metal surfaces against corrosion in various aggressive media, contributing to the development of safer and more sustainable industrial processes (Hrimla et al., 2021).

Properties

IUPAC Name

3,5-di(propan-2-yl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-5(2)7-9-8(6(3)4)11-10-7/h5-6H,1-4H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXKHQMLNCTDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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